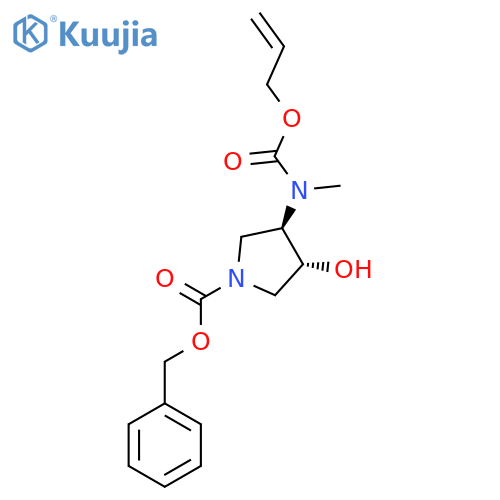

Cas no 2679919-26-5 (rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2679919-26-5

- rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate

- EN300-28308699

- rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate

-

- インチ: 1S/C17H22N2O5/c1-3-9-23-16(21)18(2)14-10-19(11-15(14)20)17(22)24-12-13-7-5-4-6-8-13/h3-8,14-15,20H,1,9-12H2,2H3/t14-,15-/m1/s1

- InChIKey: MGYFYRNSQNNNKJ-HUUCEWRRSA-N

- ほほえんだ: O[C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1N(C(=O)OCC=C)C

計算された属性

- せいみつぶんしりょう: 334.15287181g/mol

- どういたいしつりょう: 334.15287181g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 79.3Ų

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28308699-0.25g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 0.25g |

$1393.0 | 2025-03-19 | |

| Enamine | EN300-28308699-1.0g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 1.0g |

$1515.0 | 2025-03-19 | |

| Enamine | EN300-28308699-1g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 1g |

$1515.0 | 2023-09-07 | ||

| Enamine | EN300-28308699-2.5g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 2.5g |

$2969.0 | 2025-03-19 | |

| Enamine | EN300-28308699-0.1g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 0.1g |

$1332.0 | 2025-03-19 | |

| Enamine | EN300-28308699-0.05g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 0.05g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-28308699-0.5g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 0.5g |

$1453.0 | 2025-03-19 | |

| Enamine | EN300-28308699-5.0g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 5.0g |

$4391.0 | 2025-03-19 | |

| Enamine | EN300-28308699-10.0g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 95.0% | 10.0g |

$6512.0 | 2025-03-19 | |

| Enamine | EN300-28308699-5g |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate |

2679919-26-5 | 5g |

$4391.0 | 2023-09-07 |

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate 関連文献

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

3. Book reviews

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylateに関する追加情報

Introduction to Rac-Benzyl (3R,4R)-3-Hydroxy-4-{Methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-Carboxylate (CAS No. 2679919-26-5)

Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate, identified by its CAS number 2679919-26-5, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the realm of drug discovery and development. The intricate structure of this molecule, featuring a pyrrolidine core and various functional groups, makes it a subject of extensive research and investigation.

The molecular structure of Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate encompasses several key features that contribute to its biological activity. The presence of a benzyl group, a hydroxyl group, and an amide-like moiety attached to the pyrrolidine ring suggests potential interactions with biological targets. These interactions are crucial for understanding the compound's mechanism of action and its potential applications in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pyrrolidine scaffold is particularly noteworthy in this context, as it is found in numerous bioactive molecules. Studies have shown that pyrrolidine derivatives can exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific configuration of stereocenters in Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate may play a critical role in determining its biological efficacy.

The compound's name provides detailed insights into its chemical composition. The term Rac indicates that the molecule contains a racemic mixture of enantiomers, which are mirror-image forms of each other. This racemic nature is common in many pharmaceutical compounds, as it allows for the exploration of both possible stereoisomers. The presence of multiple stereocenters in the molecule suggests that it may exhibit complex biological behavior depending on the specific enantiomer or mixture used.

The functional groups present in Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate are particularly noteworthy. The hydroxyl group can participate in hydrogen bonding interactions, which are important for binding to biological targets. The amide-like moiety suggests potential interactions with proteases or other enzymes involved in disease pathways. Additionally, the ester group attached to the pyrrolidine ring may influence solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with greater accuracy. These tools have been instrumental in understanding the interactions between Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate and its potential targets. For instance, virtual screening techniques have been used to identify potential binding sites on proteins relevant to various diseases. This approach has helped prioritize compounds for further experimental validation.

The synthesis of complex molecules like Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate presents significant challenges due to the need for precise stereocontrol. Modern synthetic methodologies have made it possible to construct such molecules with high enantioselectivity using chiral auxiliaries or catalysts. These advances have opened new avenues for drug discovery and development.

In conclusion, Rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS No. 2679919-26-5) is a promising compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its biological activity and mechanism of action, this compound is likely to play an important role in the development of novel treatments for human diseases.

2679919-26-5 (rac-benzyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate) 関連製品

- 38275-59-1(5-Chloropyrimidine-2-carboxamide)

- 129582-99-6(2-(3,4-dichlorobenzenesulfonamido)acetic acid)

- 1806907-56-1(3-Cyano-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 957061-12-0(3-Methoxycarbonyl-5-nitrophenylboronic acid, pinacol ester)

- 2728727-81-7((3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid)

- 2137611-05-1(3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid)

- 1030142-29-0(N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

- 2176270-91-8(2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole)

- 1354033-16-1((S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide)

- 1403483-87-3(3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hydrochloride)